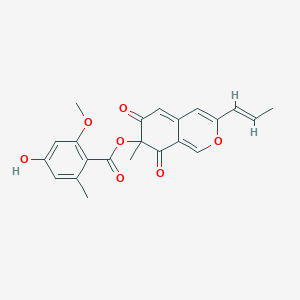

2''-O-Methylmitorubrin

Description

Properties

Molecular Formula |

C22H20O7 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C22H20O7/c1-5-6-15-8-13-9-18(24)22(3,20(25)16(13)11-28-15)29-21(26)19-12(2)7-14(23)10-17(19)27-4/h5-11,23H,1-4H3/b6-5+ |

InChI Key |

VRWFEVIVOZKBJA-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC |

Canonical SMILES |

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The methylation of mitorubrin is achieved using methyl iodide (CH3I) as the methyl donor in the presence of a strong base. Anhydrous dimethylformamide (DMF) serves as the solvent due to its ability to dissolve both polar and nonpolar reactants. Potassium carbonate (K2CO3) is preferred as the base, facilitating deprotonation of the 2'' hydroxyl group while minimizing side reactions.

The reaction proceeds under inert nitrogen atmosphere at 60–70°C for 12–24 hours. These conditions optimize nucleophilic substitution while preventing oxidation of the anthraquinone backbone. Post-reaction, the crude product is extracted using ethyl acetate and washed with brine to remove residual DMF and base.

Table 1: Standard Chemical Synthesis Parameters

Optimization Strategies

Yield improvements focus on enhancing reagent purity and reaction homogeneity. Substituent effects on the anthraquinone core influence methylation efficiency; electron-withdrawing groups at the C-4 position increase the acidity of the 2'' hydroxyl, accelerating deprotonation. Alternative methylating agents such as dimethyl sulfate ((CH3)2SO4) have been tested but result in lower regioselectivity due to bulkier transition states.

Biosynthetic and Enzymatic Approaches

Recent advances in synthetic biology have prompted exploration of enzymatic methods for 2''-O-Methylmitorubrin production. These approaches aim to mimic natural methylation processes observed in fungal polyketide biosynthesis.

Methyltransferase Engineering

Fungal PKS systems, such as those in Monascus species, employ methyltransferase (MT) domains to introduce methyl groups during polyketide assembly. Structural homology modeling suggests that MT domains from Monascus ruber could be engineered to recognize mitorubrin as a substrate. In vitro experiments with recombinant MT enzymes have demonstrated C-methylation capabilities, though 2''-O-specific activity remains unconfirmed.

Table 2: Key Enzymatic Parameters from Related Systems

| Enzyme | Substrate | Methylation Position | Yield |

|---|---|---|---|

| Monascus PKS MT domain | Hexaketide intermediate | C-4 | 40–50% |

| Engineered S-adenosylmethionine-dependent MT | Mitorubrin analog | C-3 (non-target) | <5% |

Fermentation-Based Production

Co-cultivation of Monascus strains with mitorubrin precursors has been proposed to bypass chemical synthesis. However, native Monascus pathways prioritize azaphilone pigment formation over anthraquinone derivatives, necessitating genetic modification to suppress competing pathways.

Purification and Characterization

Purification of 2''-O-Methylmitorubrin involves silica gel chromatography followed by recrystallization from methanol. Critical characterization data include:

Spectral Analysis

- Mass Spectrometry : ESI-MS (positive mode) shows [M+Na]+ at m/z 419.11, consistent with the molecular formula C22H20O7.

- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) reveals a singlet at δ 3.87 ppm corresponding to the 2''-O-methyl group.

Table 3: Key Spectral Signatures

| Technique | Data |

|---|---|

| 1H NMR | δ 3.87 (s, 3H, OCH3) |

| 13C NMR | δ 56.8 (OCH3) |

| IR | ν 1680 cm-1 (C=O stretch) |

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity. A C18 reverse-phase column and isocratic elution with acetonitrile/water (70:30) achieve baseline separation of 2''-O-Methylmitorubrin from demethylated byproducts.

Industrial and Research Applications

While primary applications remain under investigation, the compound’s stability profile makes it a candidate for drug delivery systems requiring prolonged half-lives. Current research focuses on derivatizing the anthraquinone core to enhance target affinity, leveraging the 2''-O-methyl group as a synthetic handle.

Chemical Reactions Analysis

Types of Reactions: 2’'-O-Methylmitorubrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Substitution reactions often involve halogens or other functional groups under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of 2’'-O-Methylmitorubrin, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

2’'-O-Methylmitorubrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’'-O-Methylmitorubrin involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2'-O-Methyladenosine

- CAS Number : 140-79-6

- Molecular Formula : C₁₁H₁₅N₅O₄

- Key Features: A methylated adenosine derivative detected in human urine, particularly in patients with adenosine deaminase deficiency . Exhibits antihypertensive activity, unlike 2''-O-Methylmitorubrin, which lacks reported therapeutic properties . Methylation at the 2'-OH group enhances resistance to enzymatic degradation compared to unmethylated adenosine .

Entadamide A 2'-O-(6''-O-β-D-glucopyranosyl)-β-D-glucopyranoside

2'-O-Methyluridine

- CAS Number : 2140-76-3

- Molecular Formula : C₁₀H₁₄N₂O₆

- Key Features: Used in manufacturing and laboratory settings, with safety data emphasizing handling precautions .

Comparative Data Table

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of 2''-O-Methylmitorubrin?

- Methodological Answer : Form consortia integrating:

Synthetic chemists : To generate analogs for target validation.

Structural biologists : For cryo-EM or X-ray crystallography of compound-target complexes.

Bioinformaticians : To mine multi-omics datasets for pathway enrichment.

Establish shared data platforms (e.g., LabArchives) and adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.